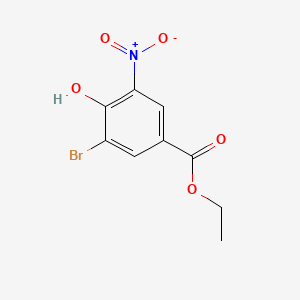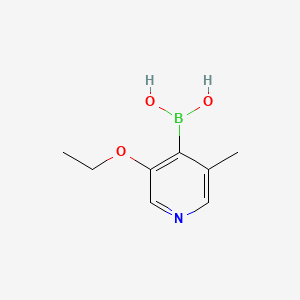
(3-Ethoxy-5-methylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that are known for their versatility in various fields such as medicinal chemistry, polymer, and optoelectronics materials . This specific compound is not intended for human or veterinary use and is used for research purposes. Its molecular formula is C8H12BNO3 and it has a molecular weight of 180.998.
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A common method for the synthesis of pyridinylboronic acids involves [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 3-position and a methyl group at the 5-position. The 4-position of the pyridine ring is attached to a boronic acid group.Chemical Reactions Analysis
Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, are known for their utility in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of various compounds, such as anthracene-based bis-pyridine ligands .Applications De Recherche Scientifique
Drug Design and Discovery
Boronic acids have seen a significant increase in their incorporation into medicinal chemistry endeavors due to their desirable properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetics profiles. The review by Plescia & Moitessier (2020) highlights the discovery processes of boronic acid drugs, starting from their role in natural products to their synthesis and incorporation into organic compounds (Plescia & Moitessier, 2020).
Environmental and Industrial Applications
In the realm of environmental management, boron compounds, including boronic acids, are explored for their utility in seawater desalination applications. Tu et al. (2010) discuss the removal of boron by reverse osmosis membranes in seawater desalination, highlighting the significance of understanding boron speciation for enhancing removal efficiency (Tu, Nghiem, & Chivas, 2010).
Optical and Electronic Materials
Boronic acid derivatives, particularly those based on the BODIPY platform, have emerged as valuable materials for applications ranging from organic light-emitting diodes (OLEDs) to medical diagnostics and treatment. The versatility of BODIPY-based materials as 'metal-free' infrared emitters and their potential in organic semiconductors is reviewed by Squeo & Pasini (2020), emphasizing the opportunities for future developments in optoelectronic devices (Squeo & Pasini, 2020).
Agricultural and Nutritional Studies
Research into boron nutrition highlights its essential role in plant growth and the impact of boron deficiency or toxicity on agricultural productivity. The development of boron-buffered solution culture systems allows for controlled studies of plant boron nutrition, offering insights into optimizing boron use for crop health and yield (Asad et al., 2004).
Fire Retardant and Wood Preservation
Boron compounds are recognized for their dual functionality as fire retardants and wood preservatives, especially in outdoor wood applications. Marney & Russell (2008) review the literature on combining fire retardant and wood preservative treatments, highlighting the predominant use of boron for these purposes (Marney & Russell, 2008).
Mécanisme D'action
Safety and Hazards
Boronic acids, including “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid”, should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation. They may also cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Orientations Futures
Boronic acids are increasingly being used in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of “(3-Ethoxy-5-methylpyridin-4-yl)boronic acid” and other boronic acids will likely continue to expand in these areas.
Propriétés
IUPAC Name |
(3-ethoxy-5-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-7-5-10-4-6(2)8(7)9(11)12/h4-5,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCQJHGXIZPKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694510 |
Source


|
| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315353-36-6 |
Source


|
| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


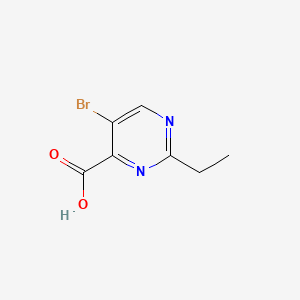

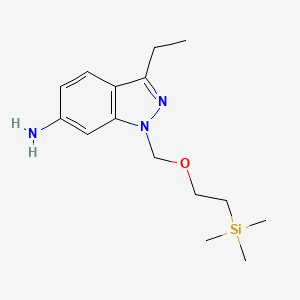
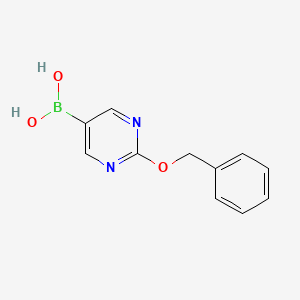
![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
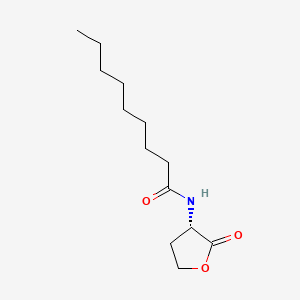
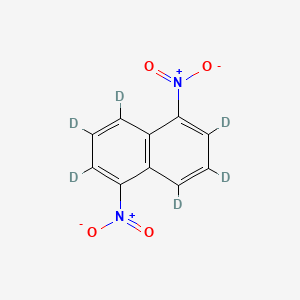
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)
